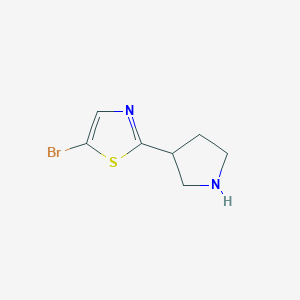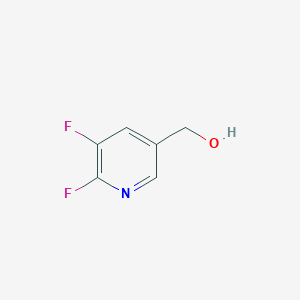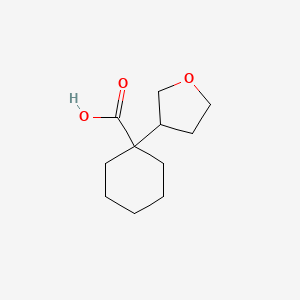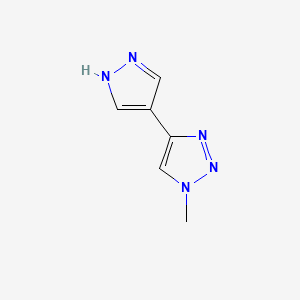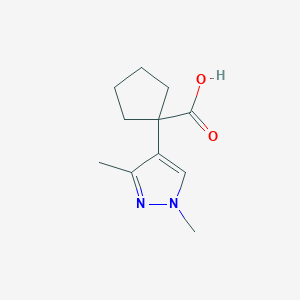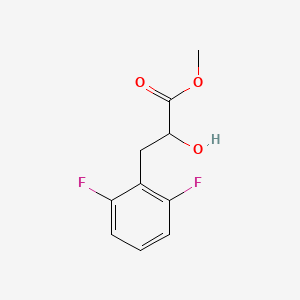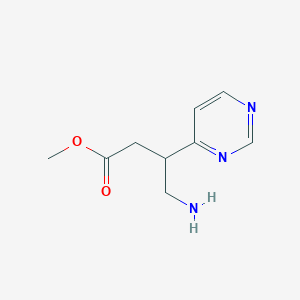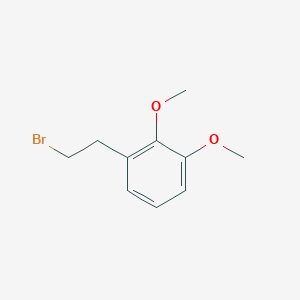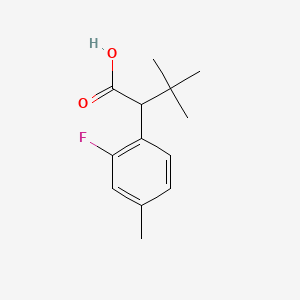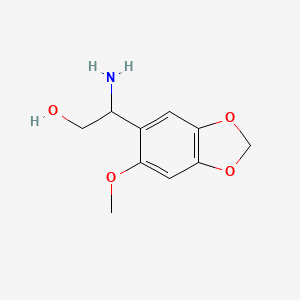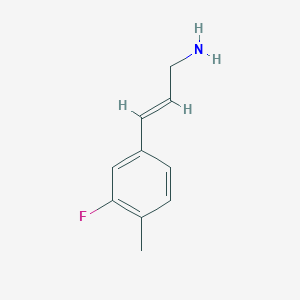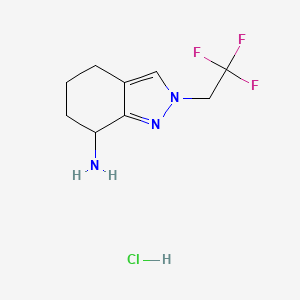
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride typically involves the introduction of the trifluoroethyl group into the indazole core. One common method is the trifluoroethylation of indoles via C–H functionalization using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction is carried out under mild conditions with high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a variety of substituted indazole derivatives.
Applications De Recherche Scientifique
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-trifluoroethyl)benzoxazoles: These compounds share the trifluoroethyl group but have a different core structure.
2,2,2-trifluoroethyl methacrylate: Used in polymer chemistry, this compound has similar trifluoroethyl functionality.
Bis(2,2,2-trifluoroethyl) phosphonate: Another compound with trifluoroethyl groups, used in organophosphorus chemistry.
Uniqueness
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-7-aminehydrochloride is unique due to its indazole core combined with the trifluoroethyl group, which imparts distinct chemical properties and potential biological activities. Its hydrochloride salt form further enhances its solubility and usability in various applications.
Propriétés
Numéro CAS |
2803856-55-3 |
|---|---|
Formule moléculaire |
C9H13ClF3N3 |
Poids moléculaire |
255.67 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-7-amine;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c10-9(11,12)5-15-4-6-2-1-3-7(13)8(6)14-15;/h4,7H,1-3,5,13H2;1H |
Clé InChI |
NBYNFGLIGMPNFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=NN(C=C2C1)CC(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


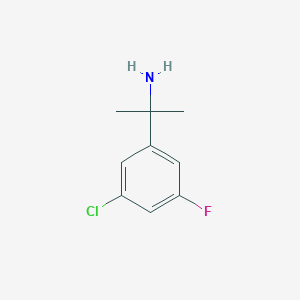
![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
